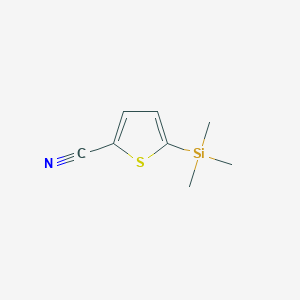

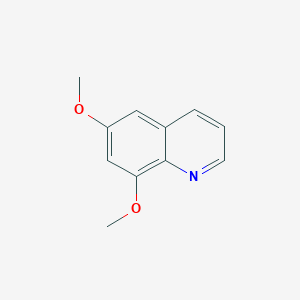

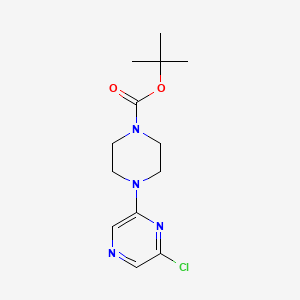

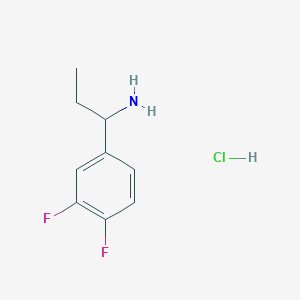

![molecular formula C10H14N2 B1356895 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine CAS No. 518051-96-2](/img/structure/B1356895.png)

2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine” is used in the manufacture of the antihypertensive drug Benazepril .

Synthesis Analysis

A solid-phase strategy has been developed for the synthesis of di- and trisubstituted benzazepine derivatives. The process involves the synthesis of 5-Amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine and 5-amino-1-tert-butoxycarbonyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine G-protein coupled receptor-targeted (GPCR-targeted) scaffolds in a six-step solution-phase process .Molecular Structure Analysis

The molecular formula of “2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine” is C10H13N . The IUPAC name is 2,3,4,5-tetrahydro-1 H -1-benzazepine .Chemical Reactions Analysis

Tertiary enamides underwent successively Knoevenagel reaction with different active methylene compounds and intramolecular Michael addition under the sequential catalysis of proline and AlCl3 to afford diverse 2,3,4,5-tetrahydro-1H-azepine derivatives in high yields .Physical And Chemical Properties Analysis

The molecular weight of “2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine” is 147.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 .Wissenschaftliche Forschungsanwendungen

Anti-Cancer Agents

A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized, which showed high anti-tumor activity . These compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .

Inhibition of Tumor Cell Proliferation

The compounds prepared by sulfonic acids and natural products inhibited the proliferation of many tumor cell lines excellently . This suggests that 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine could be used in the development of inhibitors for tumor cell proliferation .

Molecular Docking Studies

Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . This suggests that 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine could be used in the development of drugs targeting c-Met .

Molecular Dynamics Simulations

Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors . This suggests that 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine could be used in the development of drugs with stable binding to their receptors .

Synthesis of Benzothiazepine

A preparative method is proposed for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine by reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . This suggests that 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine could be used in the synthesis of benzothiazepine .

Synthesis of Benzoxazonine

The Stevens [2,3] and analogous Meisenheimer [2,3] sigmatropic rearrangements have been applied to afford concise syntheses of phenyl-substituted representatives of each of the reduced 1H-3-benzazonine and 4,3-benzoxazonine systems . This suggests that 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine could be used in the synthesis of benzoxazonine .

Eigenschaften

IUPAC Name |

2,3,4,5-tetrahydro-1H-1-benzazepin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIPUMXQKNWUSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.